Di(pipéridin-1-yl)méthanethione

Vue d'ensemble

Description

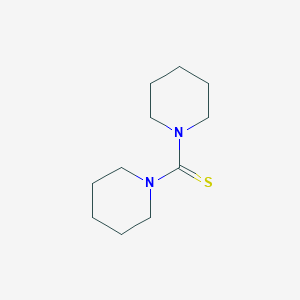

Di(piperidin-1-yl)methanethione is an organosulfur compound with the molecular formula C₁₁H₂₀N₂S. It consists of two piperidine rings connected by a methanethione group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Applications De Recherche Scientifique

Chemical Applications

1. Organic Synthesis:

Di(piperidin-1-yl)methanethione serves as a valuable reagent in organic synthesis. It is utilized in multiple chemical reactions, including:

- Catalysis: Acts as a catalyst in reactions such as the Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds between aryl boronic acids and thioureas .

- Synthesis of Thioamides: The compound is involved in the synthesis of various thioamide derivatives, showcasing its versatility in generating sulfur-containing compounds .

2. Mechanistic Insights:

The mechanism of action involves interaction with various molecular targets, enhancing biological activity through improved binding to receptors or enzymes. This characteristic makes it a subject of interest for further mechanistic studies.

Biological Applications

1. Antimicrobial and Antifungal Properties:

Research indicates that di(piperidin-1-yl)methanethione exhibits antimicrobial and antifungal activity, making it a candidate for developing new antimicrobial agents. Its efficacy against specific pathogens can be explored through structured bioassays.

2. Neuroprotective Potential:

The compound is being investigated for its neuroprotective properties. Preliminary studies suggest it may play a role in drug design aimed at treating neurodegenerative diseases by modulating pathways related to neuronal health .

Medicinal Chemistry

1. Drug Design:

Di(piperidin-1-yl)methanethione is being explored for its potential in drug formulation. Its structural properties allow it to act as a scaffold for designing new pharmaceuticals targeting various diseases, particularly those involving the endocannabinoid system .

2. Case Studies:

Several case studies have documented the synthesis and application of derivatives based on di(piperidin-1-yl)methanethione:

- Synthesis of Amidinium Salts: A study demonstrated its effectiveness in synthesizing amidinium salts through palladium-catalyzed reactions, yielding high percentages of desired products .

- Inhibition Studies: Compounds derived from di(piperidin-1-yl)methanethione have shown inhibition of enzymes like monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which are critical in pain and anxiety modulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Di(piperidin-1-yl)methanethione can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of di(piperidin-1-yl)methanethione .

Industrial Production Methods

In an industrial setting, the production of di(piperidin-1-yl)methanethione may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions

Di(piperidin-1-yl)methanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanethione group to a methylene group.

Substitution: The piperidine rings can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methylenated derivatives.

Substitution: Alkylated or acylated piperidine derivatives.

Mécanisme D'action

The mechanism of action of di(piperidin-1-yl)methanethione involves its interaction with various molecular targets and pathways. The piperidine rings are known to enhance the compound’s biological activity by improving its interaction with biological targets. This interaction can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparaison Avec Des Composés Similaires

Di(piperidin-1-yl)methanethione can be compared with other similar compounds, such as:

Bis(piperidin-1-yl)methanone: Similar structure but with a carbonyl group instead of a methanethione group.

N,N’-Di(piperidin-1-yl)thiourea: Contains a thiourea group instead of a methanethione group.

1,1’-Thiocarbonyl-di-piperidine: Another thiocarbonyl derivative with similar properties.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Activité Biologique

Di(piperidin-1-yl)methanethione (DPMT) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of DPMT, focusing on its antimicrobial, antifungal, and potential neuroprotective properties, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

DPMT is characterized by its piperidine rings and a methanethione functional group. The molecular formula is , and it has a molecular weight of 212.36 g/mol. The compound's structure enhances its interaction with biological targets, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂S |

| Molecular Weight | 212.36 g/mol |

| CAS Number | 1013-92-9 |

| Solubility | Soluble in organic solvents |

Antimicrobial and Antifungal Properties

Research has indicated that DPMT exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of DPMT, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that DPMT inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating promising antimicrobial potential .

Neuroprotective Effects

DPMT has also been explored for its neuroprotective properties. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

The neuroprotective effects of DPMT are believed to stem from its ability to modulate various signaling pathways involved in cell survival and apoptosis. The compound may enhance the expression of neurotrophic factors, which support neuronal health and function.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Effective against fungal pathogens | |

| Neuroprotective | Protection against oxidative stress |

The mechanism by which DPMT exerts its biological effects involves interaction with specific molecular targets within cells. The piperidine moieties enhance binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in:

- Inhibition of Enzyme Activity : DPMT may inhibit key enzymes involved in microbial metabolism.

- Receptor Modulation : It may act on neurotransmitter receptors, contributing to its neuroprotective effects.

Comparative Analysis with Related Compounds

DPMT can be compared to other piperidine derivatives to understand its unique properties better. For instance:

- Bis(piperidin-1-yl)methanone : Similar structure but contains a carbonyl group; primarily studied for analgesic properties.

- N,N’-Di(piperidin-1-yl)thiourea : Exhibits different biological activities due to the presence of a thiourea group.

Table 3: Comparison with Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Di(piperidin-1-yl)methanethione | Thioamide | Antimicrobial |

| Bis(piperidin-1-yl)methanone | Ketone | Analgesic |

| N,N’-Di(piperidin-1-yl)thiourea | Thiourea | Anticancer |

Propriétés

IUPAC Name |

di(piperidin-1-yl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2S/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOSIBHMBCFJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501350 | |

| Record name | Di(piperidin-1-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-92-9 | |

| Record name | Di(piperidin-1-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.